Product packaging for (2-Chloro-6-phenylpyridin-4-YL)methanol(Cat. No.:CAS No. 925004-74-6)

(2-Chloro-6-phenylpyridin-4-YL)methanol

Cat. No.: B1455284
CAS No.: 925004-74-6
M. Wt: 219.66 g/mol
InChI Key: JDVNNWGIFOTXQS-UHFFFAOYSA-N
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Description

(2-Chloro-6-phenylpyridin-4-yl)methanol is a pyridine derivative with a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol (CAS: 925004-74-6) . The compound features a pyridine core substituted with a chlorine atom at position 2, a phenyl group at position 6, and a hydroxymethyl (-CH₂OH) group at position 4. This structural arrangement confers unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO B1455284 (2-Chloro-6-phenylpyridin-4-YL)methanol CAS No. 925004-74-6

Properties

IUPAC Name

(2-chloro-6-phenylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNNWGIFOTXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine to Pyridine Carbaldehyde Intermediate

  • Starting Material: 2-(p-chlorobenzyl)pyridine
  • Oxidizing Agent: Tin anhydride (SnO2) or other oxidants
  • Solvent: Dioxane or similar organic solvents
  • Conditions:
    • Temperature maintained between 85–95 °C
    • Reaction time: 4–6 hours
  • Workup: Cooling, extraction, washing, concentration, and recrystallization
  • Outcome: Formation of 2-(p-chlorobenzoyl)pyridine (aldehyde or ketone intermediate)

Example Data from Patent CN105237469A:

Parameter Value
Starting material 2-(p-chlorobenzyl)pyridine
Oxidizing agent Tin anhydride (57 g for 25 g substrate)
Solvent Dioxane (200 mL)
Temperature 85–95 °C
Reaction time 6 hours
Yield 60% (white crystalline product)

Step 2: Reduction of Pyridine Carbaldehyde to (2-Chloro-6-phenylpyridin-4-yl)methanol

  • Intermediate: 2-(p-chlorobenzoyl)pyridine
  • Reducing Agent: Sodium borohydride (NaBH4) or potassium borohydride (KBH4)
  • Solvent: Methanol or ethanol
  • Conditions:
    • Temperature controlled below 40 °C
    • Reaction time: 0.5–1 hour addition, followed by 0.5 hours stirring
  • Workup:
    • Concentration under reduced pressure
    • Extraction with methylene dichloride
    • Drying over sodium sulfate
    • Filtration and concentration
  • Outcome: this compound obtained as white crystals

Example Data from Patent CN105237469A:

Parameter Value
Intermediate 2-(p-chlorobenzoyl)pyridine
Reducing agent Potassium borohydride (1.7 g for 20 g intermediate)
Solvent Methanol (50 mL)
Temperature <40 °C
Reaction time 0.5–1 hour addition + 0.5 hour stirring
Yield 76–97% (white crystalline product)

Alternative Synthetic Approaches

While the above method is the most direct and well-documented, other synthetic routes involving palladium-catalyzed cross-coupling reactions and Suzuki coupling have been reported for related pyridine derivatives:

  • Suzuki Coupling: Coupling of aryl halides with boronic acid derivatives under Pd catalysis to assemble the pyridine ring with phenyl substituents, followed by functional group transformations to introduce the hydroxymethyl group.
  • Pd-Catalyzed C–N Cross-Coupling: Although more common for constructing anilines and related heterocycles, Pd-catalyzed methodologies can be adapted for pyridine derivatives functionalization.

However, these methods are more complex and less directly applied to the preparation of this compound specifically.

Summary Table of Preparation Method

Step Reaction Type Reagents & Conditions Product Yield Notes
1 Oxidation 2-(p-chlorobenzyl)pyridine, tin anhydride, dioxane, 85–95 °C, 4–6 h 2-(p-chlorobenzoyl)pyridine intermediate ~60% Requires careful temperature control
2 Reduction Intermediate, sodium or potassium borohydride, methanol or ethanol, <40 °C, 0.5–1 h This compound 76–97% High yield, simple workup

Research Findings and Notes

  • The oxidation step is critical and must be controlled to avoid over-oxidation or side reactions.
  • Reduction with borohydride reagents is efficient and selective for the aldehyde to alcohol conversion.
  • The process is scalable and cost-effective, making it suitable for industrial applications.
  • Purification by recrystallization yields high-purity product.
  • TLC and other chromatographic techniques are used to monitor reaction progress.
  • The method avoids harsh conditions and uses readily available reagents.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-phenylpyridin-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-phenylpyridin-4-YL)methanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under reflux conditions.

Major Products:

    Oxidation: Formation of 2-chloro-6-phenylpyridine-4-carboxylic acid.

    Reduction: Formation of 2-phenylpyridin-4-YL)methanol.

    Substitution: Formation of 2-amino-6-phenylpyridin-4-YL)methanol or 2-thio-6-phenylpyridin-4-YL)methanol.

Scientific Research Applications

(2-Chloro-6-phenylpyridin-4-YL)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-phenylpyridin-4-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and phenyl groups contribute to its binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular data for (2-Chloro-6-phenylpyridin-4-yl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Heterocycle Core
This compound C₁₂H₁₀ClNO 219.67 925004-74-6 2-Cl, 6-Ph, 4-CH₂OH Pyridine
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol C₇H₅ClF₃NO 211.57 1421961-60-5 6-Cl, 4-CF₃, 2-CH₂OH Pyridine
(6-Chloro-2-phenylpyrimidin-4-yl)methanol C₁₁H₉ClN₂O 220.66 325685-75-4 6-Cl, 2-Ph, 4-CH₂OH Pyrimidine
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 155.15 Not provided 4-OCH₃, 2-CH₂OH Pyridine
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Not provided Not provided Not provided 2-Cl, 3-(CH(OCH₃)₂), 4-CH₂OH Pyridine

Key Differences and Implications

Heterocycle Core
  • The target compound and most analogs feature a pyridine ring, whereas (6-Chloro-2-phenylpyrimidin-4-yl)methanol contains a pyrimidine core (two nitrogen atoms) .
Substituent Effects
  • Phenyl vs. Trifluoromethyl: The phenyl group in the target compound enhances lipophilicity, which may improve membrane permeability in biological systems. In contrast, the trifluoromethyl (-CF₃) group in [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol is strongly electron-withdrawing, likely reducing electron density on the pyridine ring and altering reactivity in electrophilic substitutions .
  • Functional Group Diversity: The dimethoxymethyl group in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol introduces ether linkages, which could enhance stability against oxidation compared to hydroxymethyl groups .
Molecular Weight and Physicochemical Properties
  • The target compound has the highest molecular weight (219.67 g/mol) among pyridine derivatives, primarily due to the phenyl group. Lower molecular weight analogs like (4-Methoxypyridin-2-yl)methanol (155.15 g/mol) may exhibit better bioavailability .
  • The pyrimidine derivative (6-Chloro-2-phenylpyrimidin-4-yl)methanol has a comparable molecular weight (220.66 g/mol) but distinct electronic properties due to the dual nitrogen atoms .

Biological Activity

(2-Chloro-6-phenylpyridin-4-YL)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring with a chloro group at position 2, a phenyl group at position 6, and a hydroxymethyl group at position 4. Its molecular formula is C12_{12}H10_{10}ClN1_{1}O, with a molecular weight of approximately 221.67 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including resistant strains.
  • Antiproliferative Effects : Studies have demonstrated its potential to inhibit the growth of cancer cell lines.
  • Neurological Applications : The compound's ability to modulate enzyme activities suggests potential applications in treating neurological disorders.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Receptor Binding : The chloro and hydroxymethyl groups allow for hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to biological receptors.
  • Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Activity

A study examining the antimicrobial properties highlighted that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .

Antiproliferative Effects

In vitro assays demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50_{50} values were recorded at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Neurological Applications

Research has suggested that compounds similar to this compound may have neuroprotective effects. For instance, studies indicate that pyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesAntimicrobial ActivityAntiproliferative Activity
This compoundChloro and phenyl substitutions on pyridineMIC: 62.5 µg/mL (E. coli)IC50_{50}: 226 µg/mL
5-Chloro-6-phenyl-pyridin-3-YL-methanolSimilar structure but different substitutionModerateNot extensively studied
2-Methyl-6-phenylpyridin-3-YL-methanolMethyl instead of chloroLowNot reported

Q & A

Basic: What are the recommended methods for synthesizing and characterizing (2-Chloro-6-phenylpyridin-4-YL)methanol?

Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions, followed by purification via column chromatography. Characterization requires multi-modal validation:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.
  • X-ray crystallography for definitive structural elucidation. Software like SHELXL (for refinement ) and WinGX (for data processing ) ensures accuracy.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and purity.
    Cross-referencing these methods minimizes structural misassignment .

Advanced: How can computational studies be designed to predict the electronic properties of this compound?

Answer:
Use density-functional theory (DFT) with hybrid functionals like B3LYP, which integrates exact exchange terms for improved thermochemical accuracy . Key steps:

  • Optimize geometry at the B3LYP/6-311++G(d,p) level.
  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Evaluate HOMO-LUMO gaps to predict reactivity. Validate results against experimental UV-Vis spectra. For correlation effects, apply the Colle-Salvetti formula to refine electron density models .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions?

Answer:
Discrepancies (e.g., unexpected NMR shifts or DFT vs. XRD bond length mismatches) require systematic validation:

  • Re-examine experimental conditions (e.g., solvent effects in NMR ).
  • Cross-check crystallographic data (ORTEP-3 for visualization ) with DFT-optimized structures.
  • Perform sensitivity analysis on computational parameters (e.g., basis set selection ).
  • Use statistical tools (e.g., mean absolute deviation) to quantify errors .

Basic: What crystallographic tools are essential for determining the crystal structure of this compound?

Answer:

  • Data collection: Use single-crystal XRD with Mo/Kα radiation.
  • Structure solution: Employ SHELXD for phase determination .
  • Refinement: Apply SHELXL to model thermal parameters and occupancy .
  • Visualization: ORTEP-3 generates publication-quality thermal ellipsoid plots .
    Report CIF files with R-factor < 5% to ensure reproducibility .

Advanced: How can pharmacological activity studies be designed for this compound?

Answer:

  • Target identification: Use molecular docking (AutoDock Vina) to predict interactions with enzymes/receptors (e.g., cytochrome P450 ).
  • In vitro assays: Assess cytotoxicity (MTT assay) and IC₅₀ values against disease-relevant cell lines.
  • Metabolic stability: Perform HPLC-MS to monitor degradation in liver microsomes .
  • Structure-activity relationships (SAR): Modify substituents (e.g., chloro vs. methoxy groups) and compare bioactivity .

Basic: What chromatographic methods optimize the separation of this compound from byproducts?

Answer:

  • Column selection: Use C18 reverse-phase columns with 5 µm particle size.
  • Mobile phase: Gradient elution with methanol:water (70:30 to 95:5) + 0.1% formic acid.
  • Detection: UV at 254 nm for aromatic systems.
  • Validation: Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and precision (%RSD < 2%) .

Advanced: How should hazardous byproducts (e.g., chlorinated intermediates) be managed during synthesis?

Answer:

  • Waste segregation: Separate halogenated waste in labeled containers to prevent cross-contamination .
  • Neutralization: Treat acidic/byproduct streams with 10% NaOH before disposal.
  • Documentation: Maintain safety data sheets (SDS) and comply with EPA/OSHA regulations .

Advanced: What advanced spectroscopic techniques validate hydrogen-bonding networks in this compound?

Answer:

  • 2D NMR (NOESY/ROESY): Identify through-space interactions between hydroxyl protons and pyridinyl chlorines .
  • IR spectroscopy: Compare O-H stretching frequencies in solid (KBr pellet) vs. solution states.
  • Solid-state NMR: Resolve crystallographically inequivalent sites .

Advanced: How can mechanistic studies elucidate the reaction pathways for synthesizing this compound?

Answer:

  • Isotopic labeling: Use ²H/¹³C isotopes to track substituent incorporation (e.g., methanol vs. ethanol in nucleophilic steps).
  • Kinetic profiling: Monitor intermediates via time-resolved HPLC .
  • DFT calculations: Map potential energy surfaces to identify rate-determining steps .

Basic: What interdisciplinary approaches enhance the study of this compound?

Answer:
Combine:

  • Synthetic chemistry (optimized yields via Design of Experiments ).
  • Computational modeling (transition state analysis ).
  • Crystallography (validated structural data ).
  • Pharmacology (target-specific assays ).
    This integration ensures robust, reproducible research outcomes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloro-6-phenylpyridin-4-YL)methanol
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(2-Chloro-6-phenylpyridin-4-YL)methanol

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